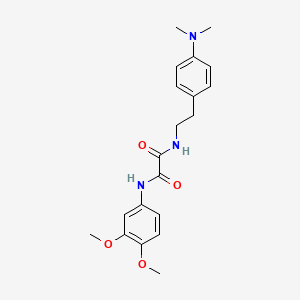
N1-(3,4-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3,4-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of dimethoxyphenyl and dimethylaminophenethyl groups linked by an oxalamide moiety, which contributes to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide typically involves the reaction of 3,4-dimethoxyphenylamine with 4-(dimethylamino)phenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of the intermediate oxalyl chloride derivative by reacting oxalyl chloride with 3,4-dimethoxyphenylamine.
Step 2: Coupling of the intermediate with 4-(dimethylamino)phenethylamine to form the final oxalamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N1-(3,4-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted aromatic compounds.
科学研究应用
N1-(3,4-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N1-(3,4-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N1-(3,4-dimethoxyphenyl)-N2-(4-methoxyphenethyl)oxalamide: Similar structure but with a methoxy group instead of a dimethylamino group.
N1-(3,4-dimethoxyphenyl)-N2-(4-aminophenethyl)oxalamide: Similar structure but with an amino group instead of a dimethylamino group.
Uniqueness
N1-(3,4-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is unique due to the presence of both dimethoxy and dimethylamino groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
属性
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-23(2)16-8-5-14(6-9-16)11-12-21-19(24)20(25)22-15-7-10-17(26-3)18(13-15)27-4/h5-10,13H,11-12H2,1-4H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLUACWJBGOYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2699481.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2699484.png)
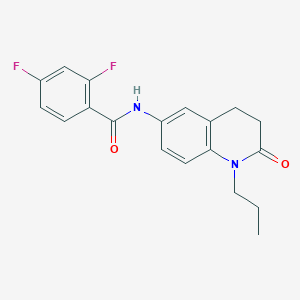
![6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride](/img/structure/B2699486.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[(2-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2699487.png)
![(7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B2699488.png)
![8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2699489.png)
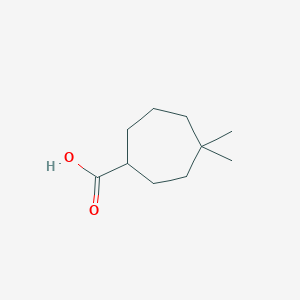
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2699492.png)
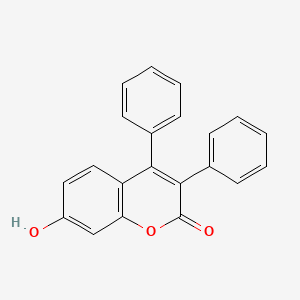
![4-(2-Fluoro-4-nitrophenoxy)-1-(2-fluoro-4-nitrophenyl)pyrrolo[2,3-b]pyridine](/img/structure/B2699494.png)
![2-Chloro-N-ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2699495.png)
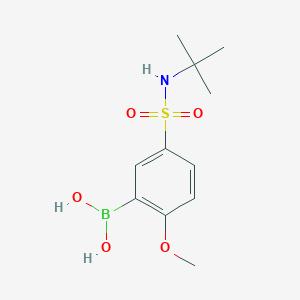
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide](/img/structure/B2699499.png)
